2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl
Overview
Description
2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl (2H5M3TFMBP) is an organic compound that has been the subject of much scientific research. It is a derivative of biphenyl, and is composed of two benzene rings with a trifluoromethoxy group at the 3' position of one of the rings. The compound has been studied for its potential applications in drug synthesis, as well as its biochemical and physiological effects.
Scientific Research Applications
1. Antifungal Activity
Biphenyl derivatives have shown antifungal activity. For example, 3′-hydroxy-4′,5-dimethoxy-3,4-methylenedioxybiphenyl exhibited antifungal activity against Cladosporium cucumerinum and showed weak activity against Candida albicans and Trichophyton mentagrophytes (Bashir et al., 1992).
2. Liquid Crystalline Phases
Biphenyls with lateral methyl substituents can form thermotropic and lyotropic smectic and columnar liquid crystalline phases. This is due to microsegregation of hydrophilic regions from all-aromatic segments in the absence of a flexible alkyl chain (Kölbel et al., 1998).
3. Synthesis and Structural Analysis
New natural biphenyls have been identified and synthesized, such as in the study of Pentaphalangium solomonse Warb. These biphenyls were isolated and identified through various methods, contributing to the understanding of biphenyl structures (Cotterill, Owen, & Scheinmann, 1974).
4. Synthesis of Aromatic Compounds
The synthesis of trifluoromethoxylated aromatic compounds is significant in organic chemistry due to their pharmacological and biological properties. A user-friendly protocol for synthesizing these compounds demonstrates the importance of such molecules in pharmaceutical and agrochemical development (Feng & Ngai, 2016).
5. Chiral Discrimination in Chromatography
Chiral discrimination of biphenyl compounds, such as in the enantioseparation of biphenyls, is crucial in high-performance liquid chromatography (HPLC). This research helps in understanding the interactions and binding dynamics between chiral compounds (Yashima, Yamamoto, & Okamoto, 1996).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves the coupling of an organoboron compound with an organic halide . The process involves two key steps: oxidative addition and transmetalation .
Biochemical Pathways
It’s known that similar compounds are involved in the suzuki–miyaura cross-coupling reactions, which are critical for the formation of carbon–carbon bonds .
Result of Action
It’s known that similar compounds play a role in the formation of carbon–carbon bonds via suzuki–miyaura cross-coupling reactions .
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
4-methyl-2-[3-(trifluoromethoxy)phenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-9-5-6-13(18)12(7-9)10-3-2-4-11(8-10)19-14(15,16)17/h2-8,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUYWWVJNCVBLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC(=CC=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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